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Compound of Interest

Compound Name: Acid red 426

Cat. No.: B1168847 Get Quote

Introduction

Total protein staining is a critical step in Western blotting and other membrane-based protein

analysis techniques. It serves as a loading control, verifies protein transfer efficiency from the

gel to the membrane, and allows for the normalization of target protein signals. Acid Red 426
is an anionic dye that can be used for the rapid and reversible staining of proteins on

polyvinylidene difluoride (PVDF) membranes. This document provides a detailed protocol for

using Acid Red 426 and compares its general characteristics to other common total protein

stains.

Principle of Staining

Acid Red 426, like other anionic dyes such as Ponceau S and Coomassie Brilliant Blue, binds

non-covalently to the positively charged amino acid residues of proteins. This interaction is

facilitated by the acidic environment of the staining solution, which enhances the positive

charge of proteins. The staining is reversible, allowing for subsequent immunodetection of

specific target proteins on the same membrane.

Comparative Data of Total Protein Stains
While specific quantitative performance data for Acid Red 426 in total protein staining on

PVDF membranes is not readily available in the literature, the following table provides a

comparison with other commonly used staining methods. Researchers are encouraged to
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perform their own validation to determine the specific performance characteristics of Acid Red
426.

Stain
Sensitivity

(Approximate)

Linear Dynamic

Range
Reversibility

Compatibility

with

Immunodetectio

n

Acid Red 426
Data not

available

Data not

available

Yes (with alkaline

wash)
Yes

Ponceau S ~100-1,000 ng[1] Narrow
Yes (with water

or TBST wash)
Yes[2]

Coomassie

Brilliant Blue R-

250

~100-1,000 ng[1] Narrow[2] Limited/Difficult
Not

recommended[1]

Fluorescent

Stains (e.g.,

SYPRO Ruby)

~2-8 ng[1] Wide[2] No Yes

Experimental Protocol: Total Protein Staining with
Acid Red 426
This protocol provides a general guideline for using Acid Red 426 to stain total protein on

PVDF membranes. Optimization may be required depending on the specific experimental

conditions and protein samples.

Materials:

PVDF membrane with transferred proteins

Acid Red 426

Glacial Acetic Acid

Methanol
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Deionized Water

Tris-buffered saline with Tween 20 (TBST)

Shaker/rocker

Solutions:

Staining Solution (0.1% Acid Red 426 in 1% Acetic Acid):

Dissolve 0.1 g of Acid Red 426 in 100 mL of deionized water.

Add 1 mL of glacial acetic acid.

Mix thoroughly. The solution is stable at room temperature for several months.

Destaining Solution (20% Methanol, 5% Acetic Acid):

To 75 mL of deionized water, add 20 mL of methanol and 5 mL of glacial acetic acid.

Mix thoroughly.

Wash Solution (TBST):

Prepare 1X TBST from a 10X stock solution.

Procedure:

Post-Transfer Wash: After protein transfer, wash the PVDF membrane briefly with deionized

water or TBST to remove any residual transfer buffer components.

Staining:

Immerse the PVDF membrane in the Acid Red 426 Staining Solution.

Incubate for 5-10 minutes at room temperature with gentle agitation on a shaker.

Destaining:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b1168847?utm_src=pdf-body
https://www.benchchem.com/product/b1168847?utm_src=pdf-body
https://www.benchchem.com/product/b1168847?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1168847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Remove the membrane from the staining solution.

Briefly rinse the membrane with deionized water to remove excess stain.

Immerse the membrane in the Destaining Solution for 1-5 minutes with gentle agitation.

The protein bands should become clearly visible against a lighter background. Avoid over-

destaining, as this can reduce sensitivity.

Imaging:

Image the stained membrane using a standard gel documentation system or a flatbed

scanner.

Reversal of Staining:

To proceed with immunodetection, the stain must be removed.

Wash the membrane in TBST with vigorous agitation. Multiple washes of 5-10 minutes

each may be necessary until the membrane is completely destained and the protein bands

are no longer visible.

The membrane is now ready for the blocking step of the Western blotting protocol.

Experimental Workflow

Protein Transfer Total Protein Staining Immunodetection

SDS-PAGE Protein Transfer to PVDF Wash Membrane (Water/TBST) Incubate in Acid Red 426
(5-10 min)

Destain
(1-5 min) Image Membrane Reverse Stain (TBST Washes) Blocking Primary Antibody Incubation Secondary Antibody Incubation Signal Detection

Click to download full resolution via product page

Caption: Workflow for total protein staining on PVDF membranes using Acid Red 426.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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